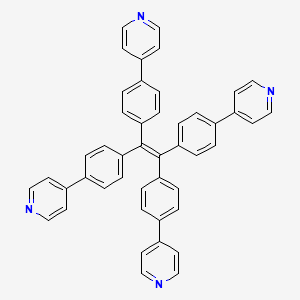

1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene

説明

1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPPE) is a tetradentate ligand featuring a tetraphenylethylene (TPE) core functionalized with four pyridin-4-yl groups at the para-positions of each phenyl ring. Its molecular formula is C₄₆H₃₂N₄, with a molecular weight of 640.77–640.79 g/mol . TPPE exhibits aggregation-induced emission (AIE), a property that enhances luminescence in aggregated or solid states, making it valuable in optoelectronic applications such as white-light OLEDs and metal-organic frameworks (MOFs) . Structurally, the pyridinyl groups act as coordination sites for metal ions, enabling the construction of multidimensional coordination polymers and cluster-assembled materials (CAMs) with high porosity and stability .

Key properties of TPPE include:

特性

IUPAC Name |

4-[4-[1,2,2-tris(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32N4/c1-9-41(10-2-33(1)37-17-25-47-26-18-37)45(42-11-3-34(4-12-42)38-19-27-48-28-20-38)46(43-13-5-35(6-14-43)39-21-29-49-30-22-39)44-15-7-36(8-16-44)40-23-31-50-32-24-40/h1-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNBXIFFCPRQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene typically involves the reaction of 4-bromopyridine with 1,1,2,2-tetrakis(4-bromophenyl)ethene under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .

化学反応の分析

1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene undergoes various types of chemical reactions, including:

Coordination Reactions: It can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers.

Fluorescence Emission: The compound exhibits fluorescence emission, which can be enhanced through coordination with metal ions.

Valence Tautomerism: It can undergo valence tautomerism, a process where the compound can exist in multiple forms with different electronic structures.

Common reagents used in these reactions include metal salts (e.g., zinc acetate, cadmium nitrate) and solvents like methanol and DMF . The major products formed from these reactions are coordination polymers and MOFs with unique photophysical properties .

科学的研究の応用

1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene has a wide range of scientific research applications:

作用機序

The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes . The molecular targets include metal ions such as zinc and cadmium, which can enhance the compound’s fluorescence emission and valence tautomerism . The pathways involved include coordination-driven self-assembly and energy transfer processes .

類似化合物との比較

Table 1: Structural Comparison of TPPE with Key Analogues

Table 2: Performance Metrics in MOFs/CAMs

Key Findings and Differentiation

Linker Flexibility and Morphology :

- TPPE’s rigid structure enables 3D porous frameworks, whereas TPEPE and TPVPE (with ethynyl/vinyl linkers) form Ag₁₂ SCAMs with distinct morphologies (rod vs. block) .

- 3-TPPE (pyridin-3-yl) forms halogen-bonded co-crystals with lower-dimensional networks compared to TPPE’s coordination-driven assemblies .

Luminescence and Sensing: TPPE-based MOFs exhibit temperature-dependent fluorescence due to energy transfer to semiquinone moieties, a feature absent in non-AIE ligands like TPyP . TPVPE and TPEPE show superior Fe³⁺ detection limits (<1 ppm) in aqueous media, outperforming many organic sensors .

Stability and Porosity :

- TPPE’s Ag₁₂ CAMs retain structural integrity in harsh solvents, while TPyP-based CAMs prioritize chemical stability over porosity .

生物活性

1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (CAS Number: 1227195-24-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Molecular Formula : C₄₆H₃₂N₄

Molecular Weight : 640.79 g/mol

Purity : Typically >95% .

Solubility : Soluble in various organic solvents; specific solubility can depend on the solvent used .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological molecules through various mechanisms:

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for protecting against cellular damage and inflammation.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in malignant cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Effects : There is evidence supporting its antimicrobial activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific bacterial strains |

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antioxidant Properties

A research article published in the Journal of Medicinal Chemistry demonstrated that this compound effectively scavenges free radicals in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing that it outperformed several known antioxidants at comparable concentrations .

Case Study 3: Antimicrobial Efficacy

Research published in Microbial Drug Resistance highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both bacteria, indicating promising potential for therapeutic applications .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Validate pyridyl group integration and absence of unreacted boronic acid .

- HPLC-MS : Confirm molecular weight (640.77 g/mol) and purity (>97%) .

- PXRD : Match experimental patterns with simulated structures to confirm crystallinity .

How do substituents on TPPE’s phenyl rings modulate its electrochemical properties?

Advanced Research Question

Electron-withdrawing groups (e.g., -Br) lower HOMO levels, increasing oxidation potential (e.g., +0.15 V vs. Fc/Fc⁺ for Br-TPPE vs. +0.08 V for TPPE). Cyclic voltammetry (CV) in acetonitrile reveals two reversible redox peaks at ±1.2 V, attributed to pyridyl nitrogen redox activity. Substituent effects are modeled via Hammett constants (σₚ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。